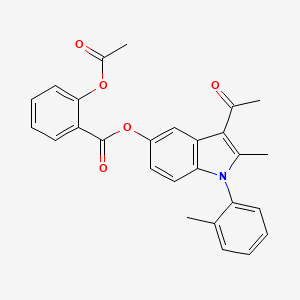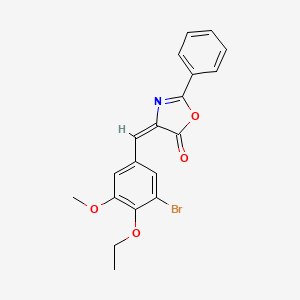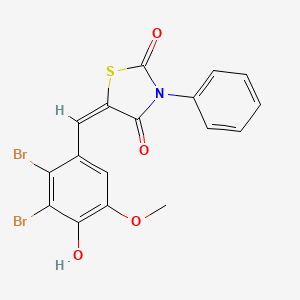![molecular formula C23H12Cl3NO3S2 B11676188 4-{(E)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B11676188.png)
4-{(E)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(5E)-3-(3-Chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2,4-dichlorobenzoate: is a complex organic compound that features a thiazolidinone core, a chlorophenyl group, and a dichlorobenzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5E)-3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a chlorophenyl-substituted thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Esterification: The thiazolidinone intermediate is then reacted with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or sulfonic acid derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, 4-{[(5E)-3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2,4-dichlorobenzoate is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although specific studies are required to confirm these effects.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
作用機序
The mechanism of action of 4-{[(5E)-3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2,4-dichlorobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolidinone and chlorophenyl moieties. These interactions may disrupt normal cellular processes, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzoic Acid: Shares the dichlorobenzoate moiety.
Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores.
Chlorophenyl Compounds: Molecules containing chlorophenyl groups.
Uniqueness
What sets 4-{[(5E)-3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2,4-dichlorobenzoate apart is its combination of these functional groups, which may confer unique chemical reactivity and biological activity not observed in simpler analogs.
特性
分子式 |
C23H12Cl3NO3S2 |
|---|---|
分子量 |
520.8 g/mol |
IUPAC名 |
[4-[(E)-[3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H12Cl3NO3S2/c24-14-2-1-3-16(11-14)27-21(28)20(32-23(27)31)10-13-4-7-17(8-5-13)30-22(29)18-9-6-15(25)12-19(18)26/h1-12H/b20-10+ |
InChIキー |
GUHSHLNNWGKQNV-KEBDBYFISA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)/SC2=S |
正規SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11676107.png)
![(5Z)-5-({3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11676112.png)


![(3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11676149.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11676163.png)
![3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B11676170.png)
![3-chloro-N'-[(E)-(3-chloro-1H-indol-2-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11676171.png)
![(2E)-2-{1-[(2-bromophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11676175.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676181.png)
![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11676187.png)
![2-[(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11676192.png)

